(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol
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Overview
Description
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols This compound is characterized by the presence of a bromine atom, an ethoxymethoxy group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol can be achieved through several methods. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the alkoxymercuration-demercuration of alkenes, where an alkene is treated with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by treatment with sodium borohydride (NaBH_4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH_3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrogen atom in place of the bromine atom.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Potential use in studying the effects of brominated phenyl ethanols on biological systems.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Used in the production of dyes, perfumes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The bromine atom and ethoxymethoxy group may play a role in its binding affinity and specificity towards certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of an ethoxymethoxy group.
Phenyl ethanols: Compounds with a phenyl ring and a hydroxyl group attached to an ethan-1-ol backbone
Uniqueness
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is unique due to the presence of the ethoxymethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other phenyl ethanols and brominated compounds .
Biological Activity
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol, also known as CAS No. 1604451-78-6, is an organic compound notable for its unique molecular structure, which includes a bromine atom and an ethoxymethoxy group attached to a phenyl ring. This compound has garnered interest in scientific research due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H16BrO3, which reflects its composition of carbon, hydrogen, bromine, and oxygen atoms. The presence of the bromine atom and the ethoxymethoxy group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The bromine atom can facilitate halogen bonding, enhancing the compound's binding affinity to enzymes and receptors. The hydroxyl group can form hydrogen bonds with biomolecules, potentially influencing enzyme-substrate interactions and receptor activity.
Biological Activities
Research into the biological activities of this compound has revealed several promising areas:
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, with studies suggesting it may modulate inflammatory pathways.
Anticancer Potential : Several studies have investigated the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MCF-7 and HCT-116 cancer cells, with IC50 values indicating significant potency compared to reference compounds.
Table 1: Summary of Biological Activities
Case Studies
One notable study investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction. Results indicated that the compound effectively arrested cell proliferation at the G1 phase and increased caspase 3/7 activity, suggesting a mechanism involving apoptosis induction.
Another study focused on the compound's anti-inflammatory properties. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent in inflammatory diseases.
Properties
Molecular Formula |
C11H15BrO3 |
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Molecular Weight |
275.14 g/mol |
IUPAC Name |
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethanol |
InChI |
InChI=1S/C11H15BrO3/c1-3-14-7-15-11-6-9(12)4-5-10(11)8(2)13/h4-6,8,13H,3,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
CLMNIOTXJDBKRX-QMMMGPOBSA-N |
Isomeric SMILES |
CCOCOC1=C(C=CC(=C1)Br)[C@H](C)O |
Canonical SMILES |
CCOCOC1=C(C=CC(=C1)Br)C(C)O |
Origin of Product |
United States |
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